

Application Note: Quantitative Analysis of Cholanic Acid using HPLC-UV

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Compound of Interest

Compound Name: Cholanic acid

Cat. No.: B1243411

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholanic acid is a foundational steroid acid and a precursor in the biosynthesis of various bile acids. Accurate quantification of **cholanic acid** is crucial in metabolic research, drug development, and quality control of pharmaceutical products. This application note presents a detailed protocol for the quantitative analysis of **cholanic acid** in various sample matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is designed to be simple, robust, and sensitive for routine analysis. Due to the low native UV absorbance of bile acids, detection is performed at a low wavelength (around 200 nm) to achieve adequate sensitivity.^{[1][2]}

Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantitative HPLC-UV method for **cholanic acid**. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Parameter	Typical Value
Linearity (R^2)	> 0.999
Linear Range	0.1 - 1.0 mg/mL
Limit of Detection (LOD)	~0.1 μ g/mL
Limit of Quantification (LOQ)	~0.3 μ g/mL
Precision (%RSD)	< 2.0%
Accuracy/Recovery	98 - 102%
Retention Time	~7.5 min

Experimental Protocols

1. Materials and Reagents

- **Cholanic Acid** reference standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Orthophosphoric acid (analytical grade)
- Ultrapure water (18.2 M Ω ·cm)
- 0.45 μ m syringe filters

2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).[3]
- Mobile Phase: A gradient of 0.05% orthophosphoric acid in water (A) and acetonitrile (B).[4]

- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- UV Detection Wavelength: 200 nm.[1][2]

3. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **cholanic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

4. Sample Preparation

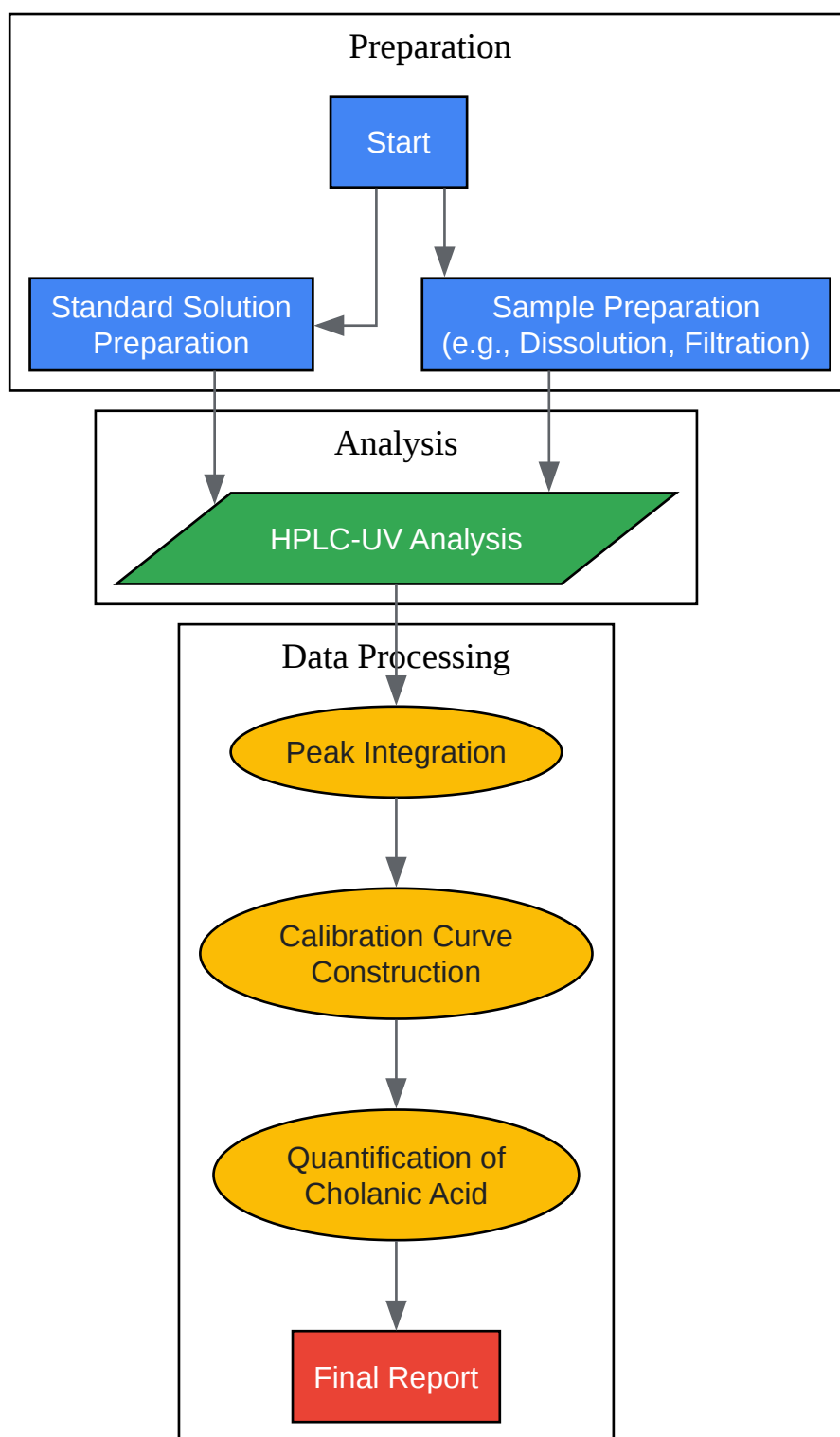
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid dosage form is provided below.

- Solid Dosage Forms:
 - Weigh and finely powder a representative number of tablets or capsules.
 - Accurately weigh a portion of the powder equivalent to a target concentration of **cholanic acid** and transfer it to a volumetric flask.
 - Add a suitable volume of methanol to dissolve the active ingredient.
 - Sonicate for 15 minutes to ensure complete dissolution.
 - Dilute to the mark with methanol and mix thoroughly.
 - Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis Procedure

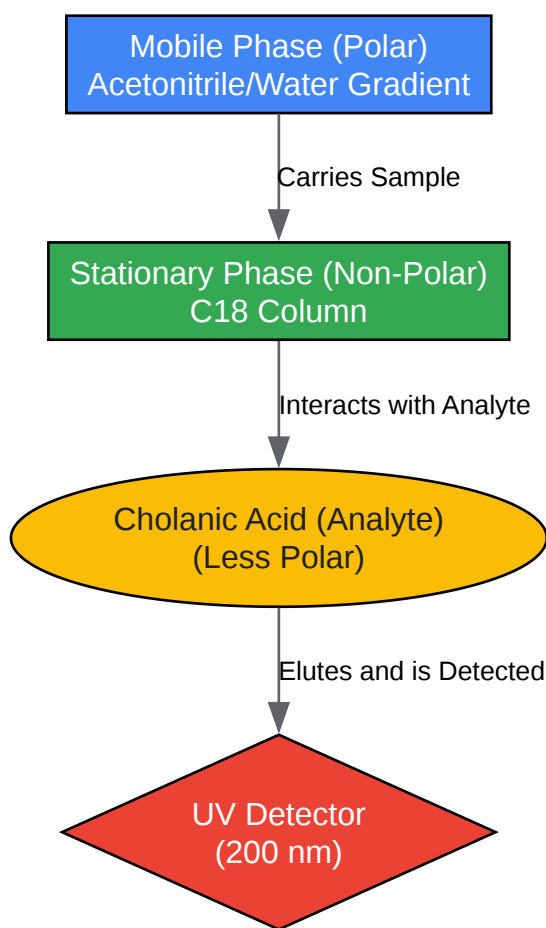
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (mobile phase) to establish a baseline.
- Inject the standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area of the **cholanic acid** standard against its concentration.
- Determine the concentration of **cholanic acid** in the samples by interpolating their peak areas from the calibration curve.

Visualizations



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Caption: Experimental workflow for the quantitative analysis of **cholic acid**.



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Caption: Principle of reversed-phase HPLC separation for **cholanolic acid**.

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